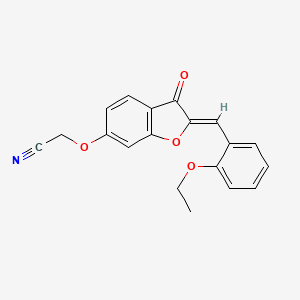![molecular formula C19H20ClN5OS B2484733 2-[[3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone CAS No. 852373-04-7](/img/structure/B2484733.png)
2-[[3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related triazolo[4,3-b]pyridazine derivatives typically involves multi-step reactions starting from pyridazine analogs. For example, a study described the synthesis of a similar compound, 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine, through a series of reactions including treating 2-(4-chloro-3-methylphenoxy) acetic acid with 3-chloro-6-hydrazinylpyridazine, followed by cyclization steps to achieve the desired compound (Sallam et al., 2021).
Molecular Structure Analysis
The structural elucidation of similar compounds is often performed using spectroscopic techniques such as IR, NMR, LC-MS, and XRD. These methods provide detailed information about the molecular geometry, functional groups, and crystal system of the compound. For instance, the mentioned study utilized XRD to confirm the compound's crystallization in the monoclinic crystal system with specific space group details, demonstrating the compound's precise molecular architecture (Sallam et al., 2021).
Scientific Research Applications
Synthesis and Anti-Inflammatory Activity
- Compounds similar to 2-[[3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone have been synthesized and evaluated for their anti-inflammatory activity. Notably, certain derivatives showed significant activity comparable to indomethacin, a known anti-inflammatory drug, without the presence of a carboxyl group, reducing potential gastric irritation (Karande & Rathi, 2017).
Structural Analysis and Density Functional Theory Calculations
- Research involving structural analysis and density functional theory (DFT) calculations has been conducted on pyridazine analogs, highlighting their pharmaceutical importance. These studies include X-ray diffraction (XRD) techniques and investigations into molecular interactions and energy frameworks (Sallam et al., 2021).
Anticancer Activity
- Triazolothiadiazine derivatives, closely related to the compound , have been synthesized and shown significant in vitro anticancer activity against several cancer cell lines, including renal cancer and leukemia cell lines (Arandkar & Vedula, 2018).
Applications in Asthma and Respiratory Diseases
- Certain triazolopyridazine derivatives have been synthesized and evaluated for their potential in inhibiting bronchoconstriction, showing potential value in treating asthma and other respiratory diseases (Kuwahara et al., 1997).
Antiproliferative Activity
- Another study focused on the synthesis of triazolopyridazin-6-yloxy derivatives and their antiproliferative activity. These compounds inhibited the proliferation of endothelial and tumor cells, indicating potential for cancer treatment (Ilić et al., 2011).
Synthesis of Functionalized Compounds
- Research on the synthesis of various functionalized compounds containing pyridazine moieties has been conducted, expanding the understanding of these compounds' chemical properties and potential applications in different fields (Svete, 2005).
Antimicrobial Evaluation
- A synthesis approach involving iodine(III)-mediated oxidative cyclization has been used to create new triazolopyridine derivatives, showing potent antimicrobial properties (Prakash et al., 2011).
Anti-Diabetic Drug Development
- A family of triazolo-pyridazine-6-yl-substituted piperazines has been synthesized and evaluated for their potential as anti-diabetic medications, specifically targeting Dipeptidyl peptidase-4 inhibition and insulinotropic activities (Bindu et al., 2019).
properties
IUPAC Name |
2-[[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5OS/c1-13-8-10-24(11-9-13)18(26)12-27-17-7-6-16-21-22-19(25(16)23-17)14-2-4-15(20)5-3-14/h2-7,13H,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZFITQRFQSVTSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)Cl)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-phenyl-6-sulfanyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2484651.png)
![N-(3-fluorophenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2484652.png)
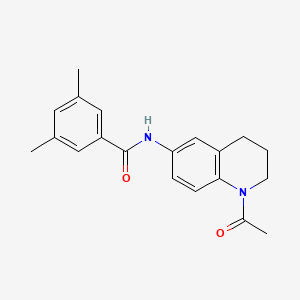
![(2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2484654.png)
![Ethyl 3-[2-(4-methoxyanilino)-2-oxoethoxy]pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2484655.png)
![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2484657.png)
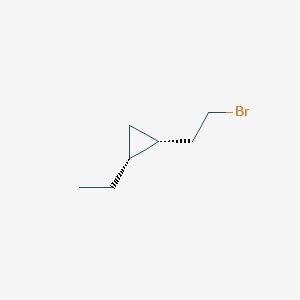
![(2S)-2-[(2-methylbenzoyl)amino]propanoic acid](/img/structure/B2484659.png)
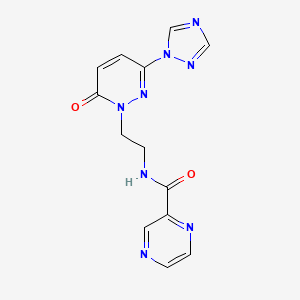

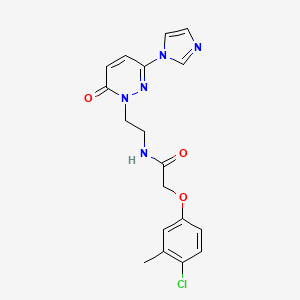
![1-(4-chlorophenyl)-3-hydroxy-3-(3-nitrophenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2484668.png)
![N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2484672.png)
